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Compound of Interest

Compound Name: Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate

CAS No.: 379254-55-4

Cat. No.: B1275129 Get Quote

The piperidine ring is a "highly privileged scaffold" in medicinal chemistry, forming the core of numerous clinically

approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS) and

cancer.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as

modulating lipophilicity and water solubility, providing hydrogen bond donors and acceptors, and enhancing metabolic

stability.[1]

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a functionalized derivative of this critical scaffold. It serves not as

an end-product, but as a crucial intermediate. The presence of the reactive chloroacetyl group on the piperidine

nitrogen transforms the stable core into a versatile electrophilic handle, enabling chemists to introduce a wide variety of

functional groups and build more complex molecular architectures through nucleophilic substitution. Its precursor, ethyl

piperidine-3-carboxylate, is a known starting material for synthesizing compounds like DPP-4 inhibitors, serotonin-

noradrenaline reuptake inhibitors (SNRIs), and GABA uptake inhibitors, highlighting the therapeutic avenues unlocked

by this chemical family.[2]

Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of all subsequent research. Ethyl 1-(2-chloroacetyl)piperidine-3-
carboxylate is registered under a specific CAS number, which distinguishes it from its isomers and related compounds.

Property Value Source

CAS Number 379254-55-4 [3]

Molecular Formula C₁₀H₁₆ClNO₃ [4]

Molecular Weight 233.69 g/mol [4]

Canonical SMILES CCOC(=O)C1CCCNC1C(=O)CCl -

IUPAC Name
ethyl 1-(2-chloroacetyl)piperidine-3-

carboxylate
-
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Note: Physical properties such as melting point and boiling point are not readily available in public literature, which is

common for reactive intermediates not typically isolated as final products for commercial sale.

Synthesis: A Mechanistic Approach to N-Acylation
The primary route to synthesizing Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is the N-acylation of its parent

amine, ethyl piperidine-3-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale
The synthesis proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of

chloroacetyl chloride.[3] The lone pair of electrons on the piperidine nitrogen acts as the nucleophile. The choice of

reagents and conditions is critical for ensuring high yield and purity.

Chloroacetyl Chloride: This acylating agent is highly reactive due to the electron-withdrawing effects of both the

carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.

Non-Nucleophilic Base: A base, typically a tertiary amine like triethylamine (Et₃N), is essential.[3][5] Its purpose is to

neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without this base, the HCl would

protonate the starting piperidine amine, rendering it non-nucleophilic and halting the reaction.

Aprotic Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is used to dissolve the reactants without

participating in the reaction.[3]

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is crucial to control the

reaction rate, prevent undesirable side reactions, and minimize the degradation of the product.[3]
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Caption: Mechanism of Nucleophilic Acyl Substitution.

Verifiable Experimental Protocol
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This protocol is a self-validating system, designed for reproducibility and control. Each step has a clear scientific

rationale aimed at maximizing product yield and purity.
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Step Action Reagents and Conditions
Rationale and In-Field
Insights

1 Reactant Preparation

Dissolve ethyl piperidine-3-

carboxylate (1.0 equiv.) and

triethylamine (1.5 equiv.) in

anhydrous dichloromethane

(DCM).

Using anhydrous DCM is

critical to prevent hydrolysis

of the highly reactive

chloroacetyl chloride. The

excess base ensures

complete neutralization of

the HCl byproduct.[3]

2 Temperature Control
Cool the solution to 0–5 °C

using an ice bath.

This step is paramount for

controlling the exothermic

reaction, preventing the

formation of impurities and

ensuring the stability of the

desired product.[3]

3 Acylating Agent Addition

Add chloroacetyl chloride

(1.1 equiv.) dropwise to the

cooled solution while

maintaining vigorous stirring.

Slow, dropwise addition

prevents a sudden

temperature spike

(exotherm) and allows for

controlled, selective N-

acylation.[3][6]

4 Reaction Monitoring

Stir the mixture at 0–5 °C for

1–2 hours. Monitor reaction

progress using Thin Layer

Chromatography (TLC).

The reaction is typically

rapid. TLC allows for visual

confirmation that the starting

amine has been consumed,

signaling the reaction's

completion.

5 Workup: Quenching

Quench the reaction by

adding water or a saturated

aqueous solution of sodium

bicarbonate.

This step neutralizes any

remaining acid chloride and

acid, officially stopping the

reaction.[3]

6 Workup: Extraction

Transfer the mixture to a

separatory funnel, separate

the organic layer, and wash

it sequentially with water and

brine.

Washing removes water-

soluble byproducts (like

triethylammonium chloride)

and impurities.[7] The brine

wash helps to remove

residual water from the

organic layer.
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7 Drying and Isolation

Dry the organic layer over an

anhydrous drying agent

(e.g., Na₂SO₄ or MgSO₄),

filter, and evaporate the

solvent under reduced

pressure.

This removes the final traces

of water before solvent

removal, yielding the crude

product.[7]

8 Purification

Purify the crude product via

column chromatography on

silica gel or recrystallization.

This final step removes any

unreacted starting materials

and side products, yielding

the pure target compound.[3]

digraph "Synthesis_Workflow" {

graph [

layout=dot,

rankdir=TB,

splines=ortho,

nodesep=0.4,

bgcolor="#F1F3F4"

];

node [

    shape=box,

    style="rounded,filled",

    fontname="Arial",

    fontsize=12,

    fillcolor="#4285F4",

    fontcolor="#FFFFFF"

];

edge [

    color="#5F6368",

    arrowhead=vee

];

// Nodes

Start [label="Dissolve Amine & Base in DCM"];

Cool [label="Cool to 0-5 °C"];

Add [label="Add Chloroacetyl Chloride"];

React [label="Stir & Monitor (TLC)"];

Quench [label="Quench with H₂O / NaHCO₃"];

Extract [label="Separate & Wash Organic Layer"];

Dry [label="Dry with Na₂SO₄"];

Isolate [label="Evaporate Solvent"];

Purify [label="Purify (Chromatography)"];

Final [label="Pure Product", fillcolor="#34A853"];
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// Flow

Start -> Cool -> Add -> React -> Quench -> Extract -> Dry -> Isolate -> Purify -> Final;

}

Caption: Step-by-step synthesis workflow diagram.

Applications in Drug Discovery and Synthesis
Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a classic electrophilic building block. The carbon-chlorine bond is

polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the

straightforward introduction of diverse functionalities, a cornerstone of modern medicinal chemistry library synthesis.

Strategic Value:

Linker Chemistry: The chloroacetyl group can react with amines, thiols, or alcohols to link the piperidine core to other

pharmacophores or scaffolds.

Synthesis of Heterocycles: The reactive handle can be used in cyclization reactions to form more complex, multi-ring

systems.

Access to Diverse Chemical Space: By varying the nucleophile used to displace the chloride, chemists can rapidly

generate a large library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is not widely available,

its hazards can be inferred from its constituent parts: a piperidine derivative and a chloroacetylating agent.

Chloroacetylating Agents: Compounds like chloroacetyl chloride and ethyl chloroacetate are known to be

lachrymatory (tear-inducing), corrosive, and may cause severe skin, eye, and respiratory tract irritation.[8]

Piperidine Derivatives: These can have a range of toxicological effects. Related compounds like 1-(2-

Chloroethyl)piperidine are classified as harmful or fatal if swallowed and cause skin and eye irritation.[9][10]

Based on this analysis, the following precautions are mandatory.
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Hazard Category (Inferred) GHS Pictogram (Anticipated) Precautionary Statement

Acute Toxicity Skull and Crossbones
Toxic if swallowed, in contact with skin,

or if inhaled.

Skin Corrosion/Irritation Corrosion
Causes severe skin burns and eye

damage.[10]

Respiratory Irritation Exclamation Mark May cause respiratory irritation.[11]

Handling Protocol:

Always handle this compound inside a certified chemical fume hood.[10]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat,

and chemical splash goggles.

Avoid inhalation of dust, vapors, or mists.[9]

Prevent contact with skin and eyes. In case of exposure, flush the affected area immediately with copious amounts of

water for at least 15 minutes and seek medical attention.[9]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as

strong oxidizing agents and bases.[10]

Given its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent

degradation.

Conclusion
Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate represents more than just a chemical formula; it is a strategic tool

for molecular architects. Its synthesis is a well-understood and controllable process rooted in fundamental organic

chemistry principles. The true value of this intermediate lies in the reactive chloroacetyl handle, which unlocks access to

a vast chemical space, enabling the synthesis of novel compounds for drug discovery. For any research organization

working with piperidine-based therapeutics, a thorough understanding of the synthesis, handling, and application of this

key building block is not just beneficial—it is essential for innovation and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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